molecular formula C10H14O3 B2364443 3,5-Dimethylphenyl acetate CAS No. 877-82-7

3,5-Dimethylphenyl acetate

Cat. No.: B2364443
CAS No.: 877-82-7
M. Wt: 182.22 g/mol
InChI Key: BRYARUBITSWERR-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl acetate is an organic compound with the molecular formula C10H12O2. It is an ester derived from 3,5-dimethylphenol and acetic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its reactive ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylphenyl acetate can be synthesized through the esterification of 3,5-dimethylphenol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylphenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3,5-dimethylphenol and acetic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

    Hydrolysis: 3,5-Dimethylphenol and acetic acid.

    Reduction: 3,5-Dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,5-Dimethylphenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactive ester group makes it a valuable starting material for various chemical transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl acetate primarily involves its ester functional group. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of 3,5-dimethylphenol and acetic acid. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent. The aromatic ring can undergo electrophilic substitution reactions, where the electron-rich ring attracts electrophiles, leading to the formation of substituted derivatives.

Comparison with Similar Compounds

    3,5-Dimethylphenol: The parent compound from which 3,5-dimethylphenyl acetate is derived.

    3,5-Dimethylbenzyl alcohol: The reduction product of this compound.

    3,5-Dimethylbenzoic acid: An oxidation product of this compound.

Comparison: this compound is unique due to its ester functional group, which imparts different reactivity compared to its parent compound, 3,5-dimethylphenol. The ester group makes it more susceptible to hydrolysis and reduction reactions. In contrast, 3,5-dimethylphenol primarily undergoes electrophilic substitution reactions. The reduction product, 3,5-dimethylbenzyl alcohol, has different chemical properties and applications compared to the ester. Similarly, 3,5-dimethylbenzoic acid, an oxidation product, has distinct reactivity and uses in organic synthesis.

Properties

CAS No.

877-82-7

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

acetic acid;3,5-dimethylphenol

InChI

InChI=1S/C8H10O.C2H4O2/c1-6-3-7(2)5-8(9)4-6;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4)

InChI Key

BRYARUBITSWERR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC(=O)C)C

Canonical SMILES

CC1=CC(=CC(=C1)O)C.CC(=O)O

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

206.5 g (1.69 mol) of 3,5-dimethylphenol and 337.3 g (3.30 mol) of acetic anhydride were refluxed for 1 h and then stirred at RT overnight. The mixture was poured onto water and extracted with methylene chloride. The organic phase was washed with sodium hydroxide solution and water, dried and concentrated under reduced pres-sure. 286 g of 3,5-dimethylphenyl acetate were obtained.
Quantity
206.5 g
Type
reactant
Reaction Step One
Quantity
337.3 g
Type
reactant
Reaction Step One
Name
3,5-dimethylphenyl acetate

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